6-bromo-1H-indazole-3-carboxylic acid
Overview
Description
6-bromo-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
- 6-Bromo-1H-indazole-3-carboxylic acid and its derivatives play a significant role in the field of chemical synthesis and structural characterization. For instance, the synthesis and spectroscopic characterization of related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been thoroughly investigated, contributing to the understanding of crystal structures and molecular interactions in such compounds (Anuradha et al., 2014).
Study of Molecular Properties
- Research has been conducted to understand the molecular properties of indazole derivatives, including 1H-indazole-3-carboxylic acid. Studies have focused on determining properties like the enthalpy of formation, both in condensed and gas phases, which are crucial for understanding the energetics and potential applications of these compounds (Orozco-Guareño et al., 2019).
Development of Novel Compounds
- Indazole derivatives, including those related to this compound, are pivotal in the development of new compounds with potential applications in various fields. For example, the creation of pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes from indazole demonstrates the versatility and potential of these compounds in synthetic chemistry (Schmidt et al., 2006).
Crystallography and Pharmaceutical Applications
- The study of crystal structures, like that of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, helps in understanding the polymorphism and stability of such compounds, which is critical in pharmaceutical applications (Hu Yong-zhou, 2008).
Catalysis and Enzyme Inhibition
- Derivatives of this compound are used in the synthesis of compounds with potential catalytic and enzyme inhibition activities. Studies on related compounds, such as 1H-pyridin-4-yl-3,5-disubstituted indazoles, have shown their ability to inhibit enzymes like Akt kinase, suggesting applications in medicinal chemistry (Gogireddy et al., 2014).
Properties
IUPAC Name |
6-bromo-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJIDDXPACPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646113 | |
Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660823-36-9 | |
Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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